
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C12H7ClFNO2 It is a derivative of pyridine, featuring a chlorine atom at the 2-position, a fluorophenyl group at the 6-position, and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically proceeds under mild conditions and is highly efficient.
Suzuki-Miyaura Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-(4-fluorophenyl)pyridine-4-carboxylic acid or 2-thio-6-(4-fluorophenyl)pyridine-4-carboxylic acid.
Oxidation Products: Derivatives such as this compound derivatives with additional functional groups.
Reduction Products: Alcohols such as 2-chloro-6-(4-fluorophenyl)pyridine-4-methanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals, contributing to various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards specific targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid: Similar structure but with a methoxy group instead of a fluorine atom, leading to different electronic properties and reactivity.
2-Chloro-6-phenylpyridine-4-carboxylic acid: Lacks the fluorine atom, resulting in different binding affinities and selectivity in biological applications.
2-Chloro-6-(4-methylphenyl)pyridine-4-carboxylic acid: Contains a methyl group, affecting its hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C12H7ClFNO2 |
|---|---|
Molekulargewicht |
251.64 g/mol |
IUPAC-Name |
2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-6-8(12(16)17)5-10(15-11)7-1-3-9(14)4-2-7/h1-6H,(H,16,17) |
InChI-Schlüssel |
RJZDWRPGCXJVFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)C(=O)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


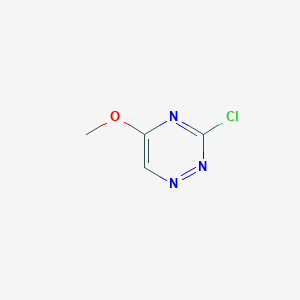
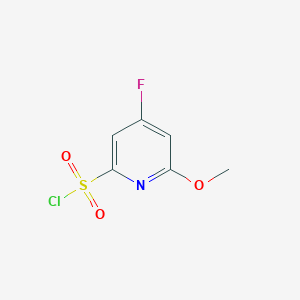
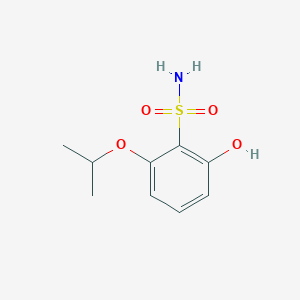


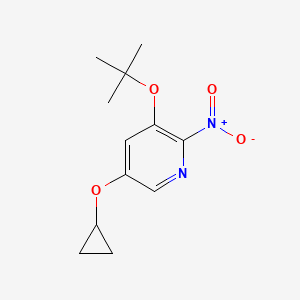



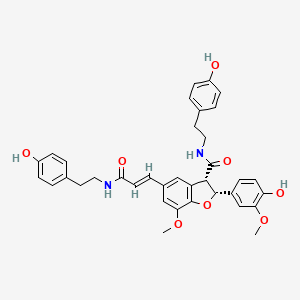
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)
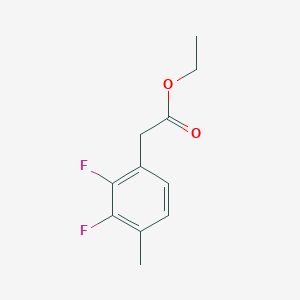
![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)
